molecular formula C20H27Br2NO2 B1508481 4,7-Dibromo-2-dodecylisoindoline-1,3-dione CAS No. 1159905-88-0

4,7-Dibromo-2-dodecylisoindoline-1,3-dione

Cat. No. B1508481
CAS RN: 1159905-88-0
M. Wt: 473.2 g/mol
InChI Key: HKMKLXCAPVYMRT-UHFFFAOYSA-N
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Description

“4,7-Dibromo-2-dodecylisoindoline-1,3-dione” is an organic compound that belongs to the family of isoindolines . Isoindolines are an important family of compounds present in a wide array of bioactive molecules .


Synthesis Analysis

Isoindolines and their derivatives can be synthesized using simple heating and relatively quick solventless reactions . These compounds are derived from analogs of important biogenic amines .

Scientific Research Applications

  • Material Science Applications : A study by Kusumoto et al. (2022) investigated the elastic/plastic flexibility of a long alkyl-chained organic molecule, 4,5,6,7-tetrachloro-2-dodecylisoindoline-1,3-dione. The compound exhibited different physical properties depending on the recrystallization solvent used, highlighting its potential in material science applications (Kusumoto et al., 2022).

  • Organic Solar Cells : Hwang et al. (2018) reported the synthesis of a difluorinated isoindoline-1,3-dione derivative for use in organic solar cells (OSCs). The study demonstrated the compound's efficacy in photovoltaic performance, indicating its potential in renewable energy technology (Hwang et al., 2018).

  • Molecular Synthesis : Schmittel and Ammon (1998) described a short and efficient method to prepare dialkylated or diarylated phenanthrolines-4,7-diones, which are precursors to macrocyclic oligophenanthrolines. These compounds have applications in molecular synthesis and chemical engineering (Schmittel & Ammon, 1998).

  • Catalysis and Green Chemistry : The study by Shabani et al. (2021) utilized 2-Aminoisoindoline-1,3-dione functionalized nanoparticles for the green synthesis of 4H-pyrans. This method highlights the compound's role in catalysis and its contribution to environmentally friendly chemical processes (Shabani et al., 2021).

  • Herbicide Development : He et al. (2019) explored the use of a Pyrazole-Isoindoline-1,3-dione hybrid as a scaffold for developing inhibitors of 4-hydroxyphenylpyruvate dioxygenase, a key enzyme in herbicide development. The study underscores the potential of such compounds in agricultural sciences (He et al., 2019).

  • Eco-Friendly Synthesis : The research by Journal et al. (2019) focused on an efficient and green method for synthesizing isoindoline-1,3-dione derivatives using water extract of onion peel ash. This approach is significant for sustainable chemistry and bio-waste management (Journal et al., 2019).

properties

IUPAC Name

4,7-dibromo-2-dodecylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27Br2NO2/c1-2-3-4-5-6-7-8-9-10-11-14-23-19(24)17-15(21)12-13-16(22)18(17)20(23)25/h12-13H,2-11,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMKLXCAPVYMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C(=O)C2=C(C=CC(=C2C1=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732313
Record name 4,7-Dibromo-2-dodecyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-2-dodecylisoindoline-1,3-dione

CAS RN

1159905-88-0
Record name 4,7-Dibromo-2-dodecyl-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40732313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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